molecular formula C22H15NO3 B4987560 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide CAS No. 65796-96-5

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide

Cat. No.: B4987560
CAS No.: 65796-96-5
M. Wt: 341.4 g/mol
InChI Key: OUIBMHAGJRLWNT-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and an amide linkage at position 1, connected to a phenylacetamide moiety. Anthraquinone derivatives are known for their diverse applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide typically involves the reaction of 1-aminoanthraquinone with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroquinone derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit specific enzymes, such as topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the anthraquinone core is crucial for its biological activity, as it facilitates the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide is unique due to its specific phenylacetamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in scientific research and industry .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-19(13-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIBMHAGJRLWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385594
Record name Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65796-96-5
Record name Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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